![molecular formula C6H9FO3S B15061342 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound featuring a sulfonyl fluoride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition . This approach allows for the efficient formation of the bicyclic core, which can then be functionalized to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Sulfonyl Fluoride Compounds: Other sulfonyl fluoride compounds may have different bicyclic cores or additional functional groups, leading to variations in reactivity and applications.
Uniqueness
(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is unique due to its specific combination of a bicyclic core and a sulfonyl fluoride functional group
Propriétés
Formule moléculaire |
C6H9FO3S |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m0/s1 |
Clé InChI |
IZEWVMLWIPUQNA-JKUQZMGJSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1O2)S(=O)(=O)F |
SMILES canonique |
C1CC2C(CC1O2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


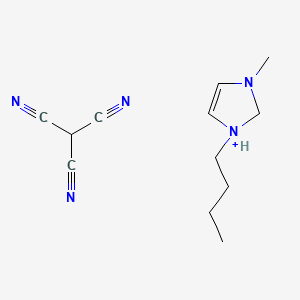
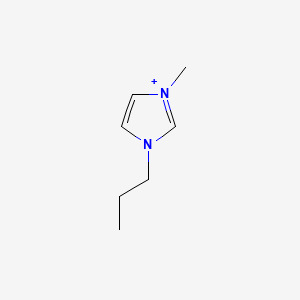
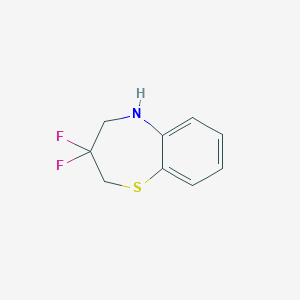
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)

![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)
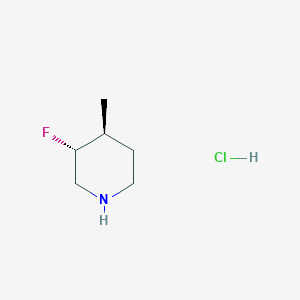
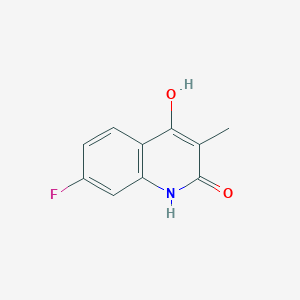
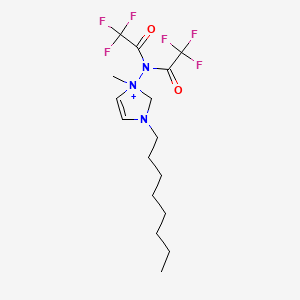
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)

![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
